molecular formula C17H19N5O4 B11405976 Methyl {7-hydroxy-2-[(3-methoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate

Methyl {7-hydroxy-2-[(3-methoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate

Cat. No.: B11405976
M. Wt: 357.4 g/mol
InChI Key: PIVWYHNBEUPEQI-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[(3-methoxyphenyl)methyl]amino}-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a methoxyphenyl group attached via an amino linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[(3-methoxyphenyl)methyl]amino}-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting 3-methoxybenzylamine with a suitable triazole precursor under acidic or basic conditions. This step often requires heating and the use of solvents such as ethanol or dimethyl sulfoxide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the triazolopyrimidine core reacts with 3-methoxybenzyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2-{[(3-methoxyphenyl)methyl]amino}-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine cores but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different cores.

Uniqueness

Methyl 2-(2-{[(3-methoxyphenyl)methyl]amino}-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is unique due to the combination of its triazolopyrimidine core and methoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[2-[(3-methoxyphenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C17H19N5O4/c1-10-13(8-14(23)26-3)15(24)22-17(19-10)20-16(21-22)18-9-11-5-4-6-12(7-11)25-2/h4-7H,8-9H2,1-3H3,(H2,18,19,20,21)

InChI Key

PIVWYHNBEUPEQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC(=CC=C3)OC)CC(=O)OC

Origin of Product

United States

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